molecular formula C4H5ClN2O2 B12917084 5-Oxopyrazolidine-3-carbonyl chloride CAS No. 64186-71-6

5-Oxopyrazolidine-3-carbonyl chloride

Katalognummer: B12917084
CAS-Nummer: 64186-71-6
Molekulargewicht: 148.55 g/mol
InChI-Schlüssel: JSTIWBCGVZMZEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxopyrazolidine-3-carbonyl chloride is a chemical compound with the molecular formula C4H5ClN2O2 It is a derivative of pyrazolidine, featuring a carbonyl chloride functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrazolidine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylenesuccinic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or isopropanol, with a catalytic amount of glacial acetic acid . The resulting product is then treated with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxopyrazolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Wirkmechanismus

The mechanism of action of 5-Oxopyrazolidine-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Oxopyrazolidine-3-carbonyl chloride is unique due to its specific reactivity profile, particularly the presence of the carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds .

Eigenschaften

CAS-Nummer

64186-71-6

Molekularformel

C4H5ClN2O2

Molekulargewicht

148.55 g/mol

IUPAC-Name

5-oxopyrazolidine-3-carbonyl chloride

InChI

InChI=1S/C4H5ClN2O2/c5-4(9)2-1-3(8)7-6-2/h2,6H,1H2,(H,7,8)

InChI-Schlüssel

JSTIWBCGVZMZEX-UHFFFAOYSA-N

Kanonische SMILES

C1C(NNC1=O)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.